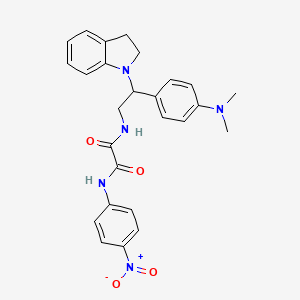

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex oxalamide derivative featuring a dimethylamino-substituted phenyl group linked to an indolin-1-yl ethyl moiety and a 4-nitrophenyl group. The dimethylamino group may enhance solubility or receptor binding, while the 4-nitrophenyl group could influence electron-withdrawing properties, stability, or metabolic pathways .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O4/c1-29(2)21-11-7-19(8-12-21)24(30-16-15-18-5-3-4-6-23(18)30)17-27-25(32)26(33)28-20-9-13-22(14-10-20)31(34)35/h3-14,24H,15-17H2,1-2H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAXZZCHSODUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601114707 | |

| Record name | N1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-(4-nitrophenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941869-83-6 | |

| Record name | N1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-(4-nitrophenyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-(4-nitrophenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, often referred to as compound 941914-31-4, is a synthetic organic compound with potential applications in cancer therapy. Its unique molecular structure, characterized by the presence of both dimethylamino and nitrophenyl moieties, suggests a promising profile for biological activity, particularly in the context of antiproliferative effects against various cancer cell lines.

- Molecular Formula : C26H27N5O4

- Molecular Weight : 473.5 g/mol

- CAS Number : 941914-31-4

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and subsequent cell death. This mechanism is critical in cancer therapy, as it targets rapidly dividing cells.

Antiproliferative Activity

Research has demonstrated that N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes its effectiveness:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colon Cancer) | 0.5 | Microtubule disruption |

| M21 (Skin Melanoma) | 0.3 | G2/M phase arrest |

| MCF7 (Breast Cancer) | 0.4 | Induction of apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent activity in low micromolar ranges.

Case Studies

A series of studies have been conducted to evaluate the compound's biological effects:

- Study on HT-29 Cells : This study revealed that treatment with the compound led to significant G2/M phase arrest, with a corresponding increase in apoptotic markers such as cleaved caspase-3 and PARP.

- Chick Chorioallantoic Membrane (CAM) Assay : The compound was tested for its ability to inhibit angiogenesis and tumor growth in vivo. Results indicated that it effectively reduced vascularization comparable to established agents like combretastatin A-4.

- Mechanistic Insights : Further investigations into the binding affinity of the compound for β-tubulin revealed a competitive inhibition pattern with colchicine, reinforcing its potential as a microtubule-targeting agent.

Toxicity Profile

While the compound shows promising anticancer activity, its toxicity profile was assessed using normal human fibroblast cells. The results indicated a significantly higher selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Several oxalamide derivatives with modified aryl groups have been synthesized and evaluated for biological activity. Key examples include:

Key Findings :

- Electron-withdrawing vs. donating groups : The 4-nitrophenyl group in the target compound may confer greater metabolic stability compared to chloro or methoxy substituents in GMC analogues, though this could also increase toxicity risks .

- Antimicrobial activity : Chlorophenyl-substituted GMC-3 demonstrated moderate antimicrobial activity, suggesting that the target compound’s nitro group might enhance or alter such effects, though this requires empirical validation .

Umami Flavoring Oxalamides

Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami agonists with established safety profiles:

Key Findings :

Anticancer Oxalamide Analogues

Compound 1c (), N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide, is a regorafenib analogue with anticancer activity:

Key Findings :

- Electrophilic substituents : The trifluoromethyl and fluoro groups in 1c enhance binding to kinase targets, whereas the target compound’s nitro group may offer similar electron-withdrawing effects but with differing metabolic outcomes .

- Thermal stability : The target compound’s indolin moiety could improve thermal stability compared to 1c’s pyridyl-oxy group .

Bis-Oxalamide Derivatives

Compound 10 (), a bis-oxalamide with imidazolidinone groups, highlights the impact of multiple oxalamide linkages:

Key Findings :

- Complexity vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.